molecular formula C10H9ClFNO B13195239 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B13195239
M. Wt: 213.63 g/mol
InChI Key: NCWOTCILATXKIV-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a halogen-substituted phenyl ring (3-chloro, 4-fluoro) at the 4-position of the lactam scaffold. Pyrrolidin-2-one (γ-lactam) derivatives are widely studied for their bioactivity, including roles as kinase inhibitors, antioxidants, and neuroprotective agents . The 3-chloro-4-fluorophenyl moiety is notable in pharmaceuticals; for example, dacomitinib (a kinase inhibitor for non-small cell lung cancer) contains a related (3-chloro-4-fluorophenyl)amino group, highlighting the pharmacophoric significance of this substitution pattern .

Properties

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H9ClFNO/c11-8-3-6(1-2-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14)

InChI Key

NCWOTCILATXKIV-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with succinic anhydride to form the corresponding amide. This intermediate is then cyclized under acidic conditions to yield the desired pyrrolidinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substituents on the phenyl ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidinone.

    Reduction: Hydroxyl derivatives of the pyrrolidinone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents enhances its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituent type, position, and electronic effects. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name Substituent Position/Type Key Functional Groups Biological Activity/Notes Reference
4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one 3-Cl, 4-F on phenyl ring Lactam (pyrrolidin-2-one) Potential kinase inhibition (inference from related compounds)
1-(4-Fluorophenyl)pyrrolidin-2-one 4-F on phenyl ring Lactam Simpler structure; baseline for SAR studies
4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one 3-F, 4-OH on phenyl ring Lactam + hydroxyl group Increased polarity; potential solubility advantages
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one derivatives 5-Cl, 2-OH on phenyl ring + triazole/thioxo groups Lactam + thioxo/triazole Antioxidant activity 1.35–1.5× ascorbic acid
4-(4-Chlorophenyl)pyrrolidin-2-one derivatives 4-Cl on phenyl ring Lactam + oxadiazole/triazole Varied yields (42–52%) in synthesis; structural analogs for heterocyclic modifications

Key Observations :

  • Halogen Position: The 3-chloro-4-fluoro substitution in the target compound introduces steric and electronic effects distinct from mono-halogenated analogs (e.g., 4-fluorophenyl in ). The ortho-chloro/meta-fluoro arrangement may enhance binding to hydrophobic enzyme pockets compared to para-substituted derivatives.
  • Hydroxyl vs.
Antioxidant Activity:
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one exhibits 1.5× higher radical scavenging activity than ascorbic acid . The thioxo and triazole groups likely enhance electron donation, a feature absent in the target compound.
Neuroprotective Activity:
  • 1-(4-Methoxybenzyl)-3-(4-(4-fluorobenzoyl)piperidin-1-yl)pyrrolidin-2-one (10b) demonstrates potent acetylcholinesterase inhibition, suggesting fluorophenyl groups synergize with piperidine moieties for anti-Alzheimer’s effects . The target compound’s lack of a benzyl/piperidine group may limit similar activity but highlights substituent flexibility for drug design.
Enzymatic Inhibition:
  • 4-(4-Chlorophenyl)-3-methylenepyrrolidin-2-one (3) shows α-glucosidase inhibitory activity at 1 mM, indicating chloro-substituted pyrrolidinones as promising antidiabetic leads . The 3-chloro-4-fluoro analog’s activity remains unexplored but warrants investigation.
Thermal Stability:
  • 1-(3-Chloro-4-fluorophenyl)-5-(2-diazo-acetyl)-4-phenylpyrrolidin-2-one (from ) has a well-defined crystal structure (R factor = 0.035), indicating high crystallinity and stability, a trait beneficial for formulation.

Biological Activity

4-(3-Chloro-4-fluorophenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a pyrrolidinone ring substituted with a chloro and fluorophenyl group, which contributes to its interaction with various biological targets.

  • Molecular Formula : C11H10ClFNO
  • Molecular Weight : 231.66 g/mol
  • IUPAC Name : this compound
  • CAS Number : [insert CAS number here]

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies indicate that compounds of this class may function as inhibitors of certain enzymes or receptors, potentially leading to therapeutic effects such as:

  • Anticancer Activity : Inhibition of cancer cell proliferation through modulation of signaling pathways.
  • Antimicrobial Properties : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit the growth of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) with IC50 values in the micromolar range.

Cell LineIC50 (µM)
MCF-712.5
PC-315.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC, mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030

Case Studies and Research Findings

  • Anticancer Study : A recent study explored the structure-activity relationship (SAR) of various pyrrolidine derivatives, including this compound, highlighting its potential as an MDM2 inhibitor, which is crucial for p53 regulation in cancer therapy. The compound was found to significantly enhance p53 activity in treated cells, suggesting a mechanism for its anticancer effects .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of pyrrolidine derivatives against a panel of pathogenic bacteria. The results indicated that this compound exhibited notable inhibition against S. aureus and E. coli, reinforcing the significance of halogen substituents in enhancing bioactivity .

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